molecular formula C24H19NO2S2 B4891844 (5E)-5-[2-(naphthalen-1-ylmethoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-[2-(naphthalen-1-ylmethoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4891844
M. Wt: 417.5 g/mol
InChI Key: JEZPCYIXQFGSSK-PXLXIMEGSA-N
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Description

(5E)-5-[2-(naphthalen-1-ylmethoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a naphthalene ring, a benzylidene group, and a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[2-(naphthalen-1-ylmethoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 2-(naphthalen-1-ylmethoxy)benzaldehyde with 3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[2-(naphthalen-1-ylmethoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The naphthalen-1-ylmethoxy group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, bromine

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Benzyl derivative

    Substitution: Nitrated or halogenated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its

Properties

IUPAC Name

(5E)-5-[[2-(naphthalen-1-ylmethoxy)phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO2S2/c1-2-14-25-23(26)22(29-24(25)28)15-18-9-4-6-13-21(18)27-16-19-11-7-10-17-8-3-5-12-20(17)19/h2-13,15H,1,14,16H2/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZPCYIXQFGSSK-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=CC4=CC=CC=C43)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=CC=CC=C2OCC3=CC=CC4=CC=CC=C43)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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